molecular formula C19H22ClN3O4S B4240197 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide

2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide

Cat. No. B4240197
M. Wt: 423.9 g/mol
InChI Key: KAXIBDKZHVZQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide is a chemical compound that is commonly referred to as C646. It is a small molecule inhibitor of the histone acetyltransferase, p300/CBP. C646 has gained significant attention in the field of epigenetics due to its potential in regulating gene expression and its therapeutic implications in various diseases.

Mechanism of Action

C646 is a small molecule inhibitor of the histone acetyltransferase, p300/CBP. Histone acetyltransferases are enzymes that add acetyl groups to histone proteins, which play a crucial role in regulating gene expression. p300/CBP is a histone acetyltransferase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. C646 binds to the catalytic site of p300/CBP, preventing the acetylation of histone proteins and subsequent changes in gene expression.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. It has been shown to regulate gene expression by inhibiting the histone acetyltransferase, p300/CBP. This inhibition leads to changes in chromatin structure and subsequent changes in gene expression. C646 has also been shown to have therapeutic implications in various diseases, including cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

C646 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has been extensively studied in various scientific research applications and has been shown to have therapeutic implications in various diseases. However, C646 also has some limitations for lab experiments. It is not a specific inhibitor of p300/CBP and can inhibit other histone acetyltransferases. It also has low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of C646. One potential direction is to develop more specific inhibitors of p300/CBP. Another potential direction is to study the therapeutic implications of C646 in various diseases in more detail. Additionally, the use of C646 in combination with other therapeutic agents could be explored to enhance its therapeutic efficacy. Overall, the study of C646 has the potential to provide valuable insights into the regulation of gene expression and the development of novel therapeutics for various diseases.

Scientific Research Applications

C646 has been extensively studied in various scientific research applications. It has been shown to regulate gene expression by inhibiting the histone acetyltransferase, p300/CBP. This inhibition leads to a decrease in histone acetylation and subsequent changes in chromatin structure, ultimately resulting in changes in gene expression. C646 has also been shown to have therapeutic implications in various diseases, including cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-17-12-16(28(25,26)23-10-4-1-5-11-23)7-8-18(17)27-14-19(24)22-13-15-6-2-3-9-21-15/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXIBDKZHVZQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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